molecular formula C21H28N2O2 B4818273 N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide

Cat. No.: B4818273
M. Wt: 340.5 g/mol
InChI Key: OAPPDXPYLDMWAL-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, featuring a diethylamino group and a propoxy group attached to the benzene ring

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-14-25-19-11-8-17(9-12-19)21(24)22-20-13-10-18(15-16(20)4)23(6-2)7-3/h8-13,15H,5-7,14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPDXPYLDMWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride.

    Amidation Reaction: The 4-propoxybenzoyl chloride is then reacted with N-[4-(diethylamino)-2-methylphenyl]amine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide
  • N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide
  • N-[4-(diethylamino)-2-methylphenyl]-4-butoxybenzamide

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, influences its solubility and reactivity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide
Reactant of Route 2
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N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide

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